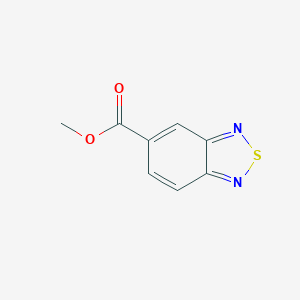

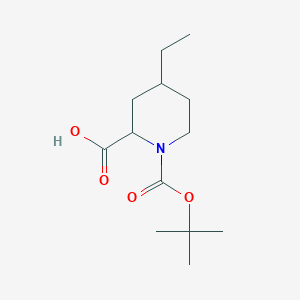

Methyl 2,1,3-benzothiadiazole-5-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Methyl 2,1,3-benzothiadiazole-5-carboxylate and its derivatives involves several steps, including the reaction of organotin with 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates, which have been characterized by NMR, IR, and elemental analyses. These processes yield compounds with significant biological activities, such as fungicidal properties (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 2,1,3-benzothiadiazole-5-carboxylate has been elucidated using various spectroscopic methods. For instance, the structure of a dimeric complex derived from a similar compound was confirmed by X-ray diffraction crystallography (Wang et al., 2010). Additionally, molecular organization studies have revealed that the S···N bonding of benzothiadiazole units plays a crucial role in controlling molecular assembly in complex structures (Langis-Barsetti, Maris, & Wuest, 2017).

Wissenschaftliche Forschungsanwendungen

- Lightening Technology and Cell Imaging

- Field : Photoluminescence Chemistry

- Application : 2,1,3-Benzothiadiazole (BTD) is a key motif for the chemistry of photoluminescence molecules and its application in lightening technology as well as cell imaging .

- Method : The characteristics and reaction mechanisms of the BTD derivatives in molecular designing are evaluated . Research has been turned to BTD-extended derivatives owing to their possible usage in organic photovoltaics, organic light-emitting diodes, liquid crystal devices, dye-sensitized solar cells, and many other applications .

- Results : Three small molecules with a BTD core were designed and synthesized and their molecular structures were elucidated . Their photophysical and electrochemical behaviors as well as the aggregation-induced enhanced emission properties were examined to investigate their possible usage in cell imaging and organic electronic applications .

-

Flow Batteries

- Field : Energy Storage

- Application : 2,1,3-Benzothiadiazole has been of interest as a redox-active organic component in flow batteries .

- Method : The compound is used due to its favourable solubility, low reduction potential and fast electrochemical kinetics .

- Results : The use of 2,1,3-Benzothiadiazole in flow batteries can improve the energy storage capacity and efficiency .

-

Insecticides

- Field : Agriculture

- Application : 1,2,3-benzothiadiazole has been claimed to synergise insecticides .

- Method : The compound is mixed with insecticides to enhance their effectiveness .

- Results : Although it has not been commercialised for this application, it has been found to improve the effectiveness of certain insecticides .

-

Fungicides

- Field : Agriculture

- Application : The only derivative of 1,2,3-benzothiadiazole to have found significant use is the fungicide acibenzolar-S-methyl .

- Method : The compound is used as an active ingredient in fungicides .

- Results : Acibenzolar-S-methyl has been found to be effective in controlling a wide range of plant diseases .

-

Organic Electronics

- Field : Material Science

- Application : Benzothiadiazole and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .

- Method : These building blocks have been mostly developed over the past five years for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers .

- Results : Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

-

Organic Solar Cells

- Field : Renewable Energy

- Application : Benzothiadiazole is an electron-deficient unit with a fused aromatic core, which can be used to construct conjugated polymers for application in organic solar cells (OSCs) .

- Method : The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention .

- Results : Benzothiadiazole-polymers have gained much attention in recent years, and can be simultaneously used as electron donor and electron acceptor in OSCs, providing the power conversion efficiencies (PCEs) over 18% and 14% in non-fullerene and all-polymer OSCs .

Safety And Hazards

“Methyl 2,1,3-benzothiadiazole-5-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 2,1,3-benzothiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)10-13-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMFSMKHXKDUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

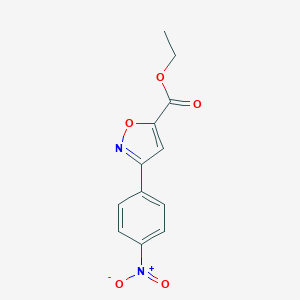

COC(=O)C1=CC2=NSN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351299 | |

| Record name | methyl 2,1,3-benzothiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,1,3-benzothiadiazole-5-carboxylate | |

CAS RN |

175204-21-4 | |

| Record name | Methyl 2,1,3-benzothiadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2,1,3-benzothiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175204-21-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)